1-(1-Adamantylamino)propan-2-ol

Description

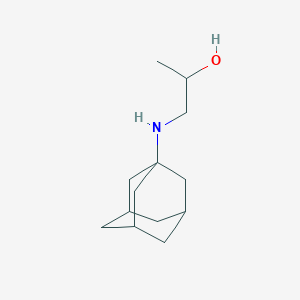

1-(1-Adamantylamino)propan-2-ol is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a 1-adamantylamino group.

Key structural features:

- Adamantane moiety: A rigid, diamondoid hydrocarbon cage that enhances steric bulk and chemical stability.

- Amino-propanol group: A secondary alcohol and amine functional group, common in bioactive molecules (e.g., β-blockers, antiviral agents).

Properties

CAS No. |

447414-52-0 |

|---|---|

Molecular Formula |

C13H23NO |

Molecular Weight |

209.33g/mol |

IUPAC Name |

1-(1-adamantylamino)propan-2-ol |

InChI |

InChI=1S/C13H23NO/c1-9(15)8-14-13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12,14-15H,2-8H2,1H3 |

InChI Key |

BTGYFMZRCNIJRW-UHFFFAOYSA-N |

SMILES |

CC(CNC12CC3CC(C1)CC(C3)C2)O |

Canonical SMILES |

CC(CNC12CC3CC(C1)CC(C3)C2)O |

solubility |

29.6 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural or functional similarities with 1-(1-Adamantylamino)propan-2-ol, enabling comparative analysis of physicochemical properties and applications.

2-(1-Adamantyl)propan-2-ol

- Molecular Formula : C₁₃H₂₂O .

- Molecular Weight : 194.31 g/mol .

- Applications : Primarily used as a synthetic intermediate or stabilizer due to adamantane’s inertness .

(R)-2-Aminopropan-1-ol (D-Alaninol)

- Molecular Formula: C₃H₉NO .

- Molecular Weight : 75.11 g/mol .

- Key Differences : Shorter carbon chain and simpler structure; lacks adamantane’s lipophilic bulk.

- Applications : Chiral building block in asymmetric synthesis .

Nadolol (β-Blocker)

- Structure: 1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol .

- Key Differences : Contains a naphthyloxy group instead of adamantane, enhancing receptor-binding affinity.

- Applications : Clinically used for hypertension and angina .

1-(Butylamino)-3-(1H-indol-4-yloxy)propan-2-ol

Physicochemical and Functional Group Analysis

Lipophilicity

- Adamantane derivatives (e.g., 2-(1-Adamantyl)propan-2-ol) exhibit high logP values (>3), favoring blood-brain barrier penetration .

- Amino-propanol analogs (e.g., DL-2-Amino-1-propanol) are more hydrophilic (logP ~0.5), limiting CNS uptake .

Thermal Stability

- Adamantane-containing compounds (e.g., 1-(1-Adamantylamino)-2,4,6-trinitrobenzene) show exceptional thermal stability due to rigid cage structure .

- Non-adamantane propanolamines (e.g., Nadolol) decompose at lower temperatures (~200°C) .

Bioactivity

- Antiviral Potential: Adamantane derivatives are known for influenza A virus inhibition, though this compound’s efficacy remains untested .

- Anti-inflammatory Activity: Structurally distinct diarylpropanols (e.g., 1-(3′,4′-dihydroxyphenyl)-3-(4″-methoxyphenyl)-propane) demonstrate NO inhibition (IC₅₀ = 4.00 μM), suggesting propanol’s role in modulating inflammatory pathways .

Data Tables

Table 1: Molecular Properties Comparison

Table 2: Bioactivity Highlights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.